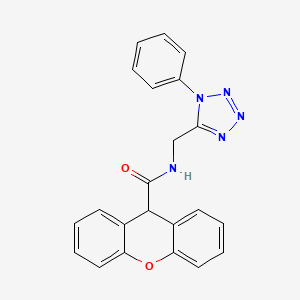

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2/c28-22(23-14-20-24-25-26-27(20)15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)21/h1-13,21H,14H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTRWUSKXXQLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole moiety, which can be synthesized via the cycloaddition reaction of azides with nitriles. The xanthene core is often synthesized separately through Friedel-Crafts alkylation or acylation reactions involving resorcinol and phthalic anhydride.

The final step involves coupling the tetrazole and xanthene moieties. This can be achieved through a nucleophilic substitution reaction where the tetrazole derivative reacts with a xanthene derivative under basic conditions, often using reagents such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug design to improve metabolic stability and bioavailability. The xanthene moiety is also significant due to its fluorescent properties, making the compound useful in imaging and diagnostic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the xanthene core’s ability to fluoresce under certain conditions.

Mechanism of Action

The mechanism by which N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or activating them.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Xanthene vs. Carbazole/Oxadiazole Backbones : The target compound’s xanthene core distinguishes it from carbazole- or oxadiazole-based analogs. Xanthene’s planar structure may enhance binding affinity in biological systems compared to carbazole’s fused aromatic system .

- Tetrazole vs. Tetrazoles are more polar and may improve metabolic stability compared to benzodioxol .

- Functional Group Synergy : The carboxamide bridge in the target compound and its benzodioxol analog () is critical for hydrogen bonding, a feature absent in sulfone- or oxadiazole-linked derivatives ().

Research Implications and Gaps

- Activity Data : The target compound’s biological profile remains uncharacterized in the provided evidence. Comparative studies with its benzodioxol analog () could clarify the impact of tetrazole vs. benzodioxol groups on efficacy.

- Structural Optimization : Introducing fluorinated alkylidenes (as in ) to the xanthene backbone might enhance pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.